Cas no 1346599-82-3 (ω-Hydroxy FTY720 Hydrochloride)

ω-Hydroxy FTY720 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- ω-Hydroxy FTY720 Hydrochloride
- 2-AMino-2-(2-[4-(8-hydroxyoctyl)phenyl]ethyl)propane-1,3-diol Hydrochloride
-
- インチ: 1S/C19H33NO3.ClH/c20-19(15-22,16-23)13-12-18-10-8-17(9-11-18)7-5-3-1-2-4-6-14-21;/h8-11,21-23H,1-7,12-16,20H2;1H
- InChIKey: OFOJNDCKDFZROS-UHFFFAOYSA-N
- ほほえんだ: c1cc(CCCCCCCCO)ccc1CCC(CO)(CO)N.Cl
ω-Hydroxy FTY720 Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H825310-50mg |
ω-Hydroxy FTY720 Hydrochloride |
1346599-82-3 | 50mg |
$6492.00 | 2023-05-18 | ||
TRC | H825310-25mg |
ω-Hydroxy FTY720 Hydrochloride |
1346599-82-3 | 25mg |
$4443.00 | 2023-05-18 |
ω-Hydroxy FTY720 Hydrochloride 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
ω-Hydroxy FTY720 Hydrochlorideに関する追加情報
Introduction to ω-Hydroxy FTY720 Hydrochloride (CAS No. 1346599-82-3)
ω-Hydroxy FTY720 Hydrochloride, a derivative of the well-known immunomodulatory agent FTY720, has garnered significant attention in the field of pharmaceutical research due to its potent biological activities and therapeutic potential. This compound, identified by its CAS number 1346599-82-3, is a hydrochloride salt form of ω-hydroxy FTY720, which is structurally related to fingolimod, a drug widely used for its ability to prevent relapses in multiple sclerosis (MS) patients. The introduction of this derivative into medical research underscores the ongoing efforts to develop more effective and targeted immunomodulatory therapies.
The chemical structure of ω-Hydroxy FTY720 Hydrochloride features a polyhydroxylated sphingosine backbone, which is critical for its interaction with sphingosine-1-phosphate (S1P) receptors. These receptors are integral to immune cell trafficking and function, making them a key target for drugs designed to modulate immune responses. The hydroxyl group at the ω position in the molecule enhances its solubility and bioavailability, factors that are crucial for drug efficacy and patient compliance.
Recent studies have highlighted the therapeutic potential of ω-Hydroxy FTY720 Hydrochloride in various inflammatory and autoimmune disorders beyond multiple sclerosis. Research indicates that this compound exhibits a high degree of selectivity for S1P receptors, particularly S1P1, which is responsible for the sequestration of lymphocytes in secondary lymphoid organs. This selective binding profile suggests that ω-Hydroxy FTY720 Hydrochloride could be an effective treatment for conditions characterized by dysregulated immune cell trafficking, such as rheumatoid arthritis and inflammatory bowel disease.
In vitro studies have demonstrated that ω-Hydroxy FTY720 Hydrochloride can significantly reduce the migration of lymphocytes from lymph nodes and spleen into peripheral blood, a mechanism that contributes to its immunosuppressive effects. Additionally, preclinical trials have shown promising results in animal models of MS, where the compound effectively reduced disease progression and neurological deficits. These findings have laid the groundwork for further clinical investigations into the potential applications of ω-Hydroxy FTY720 Hydrochloride in human patients.
The pharmacokinetic properties of ω-Hydroxy FTY720 Hydrochloride have also been extensively studied. Unlike its parent compound, FTY720, which undergoes rapid metabolism and has a short half-life, ω-Hydroxy FTY720 Hydrochloride exhibits improved stability and prolonged bioavailability. This characteristic makes it an attractive candidate for once-daily dosing regimens, enhancing patient convenience and adherence to therapy. Moreover, preliminary pharmacokinetic studies suggest that the compound is well-tolerated at therapeutic doses, with minimal side effects reported in animal models.
One of the most compelling aspects of ω-Hydroxy FTY720 Hydrochloride is its potential to address unmet medical needs in immunology and autoimmune diseases. The ability to modulate immune responses without causing significant systemic toxicity is a significant advantage over traditional immunosuppressive agents. This has led to increased interest from pharmaceutical companies looking to develop next-generation immunomodulatory therapies. Several clinical trials are currently underway to evaluate the safety and efficacy of ω-Hydroxy FTY720 Hydrochloride in patients with various inflammatory conditions.
The development of ω-Hydroxy FTY720 Hydrochloride also highlights the importance of structure-activity relationship (SAR) studies in drug design. By modifying specific structural features of the parent compound, researchers have been able to enhance its therapeutic index while minimizing adverse effects. This approach underscores the value of rational drug design in optimizing molecular properties for improved pharmacological outcomes.
In conclusion, ω-Hydroxy FTY720 Hydrochloride represents a promising advancement in immunomodulatory therapy with significant implications for treating inflammatory and autoimmune diseases. Its unique mechanism of action, favorable pharmacokinetic profile, and encouraging preclinical data position it as a strong candidate for future clinical applications. As research continues to uncover new therapeutic uses for this compound, it is likely that ω-Hydroxy FTY720 Hydrochloride will play an increasingly important role in managing these challenging conditions.
1346599-82-3 (ω-Hydroxy FTY720 Hydrochloride) 関連製品
- 70067-70-8(3-(naphthalen-1-yl)propanenitrile)
- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)
- 2905-68-2(Methyl 3,4-dichlorobenzoate)
- 325466-04-4(sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt))
- 2287300-98-3(4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole)
- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)
- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)
- 298215-64-2(4-Bromo-2-{(5-bromo-3-methyl-2-pyridinyl)aminomethyl}benzenol)
- 1187927-90-7(3-(4-Nitrophenoxy)piperidine hydrochloride)




